molecular formula C14H11FO3 B580999 3-Fluoro-4-(3-methoxyphenyl)benzoic acid CAS No. 1261924-36-0

3-Fluoro-4-(3-methoxyphenyl)benzoic acid

Cat. No.: B580999
CAS No.: 1261924-36-0
M. Wt: 246.237
InChI Key: ZUHWTXVQCXMXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Friedel-Crafts Acylation: The 3-fluorobenzoic acid undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 3-methoxyphenyl group onto the benzene ring.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3-Fluoro-4-(3-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives targeting Alzheimer’s disease may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-methoxyphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the benzene ring

Properties

IUPAC Name

3-fluoro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWTXVQCXMXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681407
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-36-0
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.